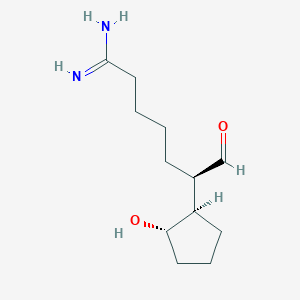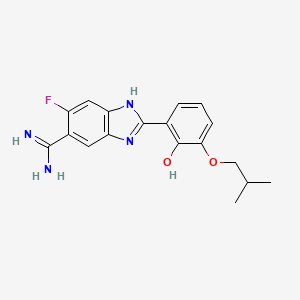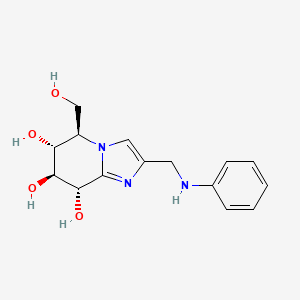
L-gamma-Glutamyl-3-sulfino-L-alanylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-gamma-Glutamyl-3-sulfino-L-alanylglycine, also known as glutathione sulfinate, is a tripeptide molecule composed of glutamic acid, sulfinic acid, and glycine. It is a derivative of glutathione, an important antioxidant in biological systems. This compound plays a significant role in various biochemical processes, including detoxification and cellular protection against oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-gamma-Glutamyl-3-sulfino-L-alanylglycine typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the constituent amino acids. The protected amino acids are then coupled using peptide bond-forming reagents such as carbodiimides or active esters. After the coupling reactions, the protecting groups are removed to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient and scalable production of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
L-gamma-Glutamyl-3-sulfino-L-alanylglycine can undergo various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to sulfonic acid.
Reduction: The sulfinic acid group can be reduced to thiol.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride are typically employed.
Substitution: Reagents like carbodiimides or active esters are used for peptide bond formation.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Various peptide derivatives depending on the substituents used.
Scientific Research Applications
L-gamma-Glutamyl-3-sulfino-L-alanylglycine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in cellular detoxification and protection against oxidative stress.
Medicine: Explored for its potential therapeutic effects in conditions related to oxidative stress and detoxification.
Industry: Utilized in the development of antioxidant formulations and as a component in biochemical assays
Mechanism of Action
L-gamma-Glutamyl-3-sulfino-L-alanylglycine exerts its effects primarily through its antioxidant properties. It interacts with reactive oxygen species (ROS) and other free radicals, neutralizing them and preventing cellular damage. The compound also participates in the detoxification of harmful substances by conjugating with them and facilitating their excretion. The molecular targets and pathways involved include glutathione S-transferases and other detoxifying enzymes .
Comparison with Similar Compounds
Similar Compounds
Glutathione: A tripeptide composed of glutamic acid, cysteine, and glycine. It is a well-known antioxidant and detoxifying agent.
L-gamma-Glutamyl-L-cysteinylglycine: Another derivative of glutathione with similar antioxidant properties.
L-gamma-Glutamyl-3-sulfino-L-alanine: A related compound with a sulfinic acid group, used in similar biochemical applications
Uniqueness
L-gamma-Glutamyl-3-sulfino-L-alanylglycine is unique due to its specific combination of amino acids and the presence of a sulfinic acid group. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C10H17N3O8S |
|---|---|
Molecular Weight |
339.32 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfinopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C10H17N3O8S/c11-5(10(18)19)1-2-7(14)13-6(4-22(20)21)9(17)12-3-8(15)16/h5-6H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)(H,20,21)/t5-,6-/m0/s1 |
InChI Key |
DMAPAHUEYHXRFI-WDSKDSINSA-N |
Isomeric SMILES |
C(CC(=O)N[C@@H](CS(=O)O)C(=O)NCC(=O)O)[C@@H](C(=O)O)N |
Canonical SMILES |
C(CC(=O)NC(CS(=O)O)C(=O)NCC(=O)O)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S)-2-({6-[(3-Amino-5-chlorophenyl)amino]-9-isopropyl-9H-purin-2-YL}amino)-3-methylbutan-1-OL](/img/structure/B10758773.png)

![5-[(3s)-3-(2-Methoxybiphenyl-4-Yl)but-1-Yn-1-Yl]-6-Methylpyrimidine-2,4-Diamine](/img/structure/B10758792.png)
![(3z,5s,6r,7s,8r,8as)-3-(Octylimino)hexahydro[1,3]thiazolo[3,4-A]pyridine-5,6,7,8-Tetrol](/img/structure/B10758799.png)


![1-[1'-(3-Phenylacryloyl)spiro[1-benzofuran-3,4'-piperidin]-5-yl]methanamine](/img/structure/B10758821.png)
![4-[(7-Oxo-7h-thiazolo[5,4-e]indol-8-ylmethyl)-amino]-n-pyridin-2-yl-benzenesulfonamide](/img/structure/B10758824.png)
![(2s)-2-[3-(Aminomethyl)phenyl]-3-{(S)-Hydroxy[(1r)-2-Methyl-1-{[(2-Phenylethyl)sulfonyl]amino}propyl]phosphoryl}propanoic Acid](/img/structure/B10758834.png)

![diethyl [(1R)-1,5-diaminopentyl]boronate](/img/structure/B10758845.png)
